Paucinervin A

Beschreibung

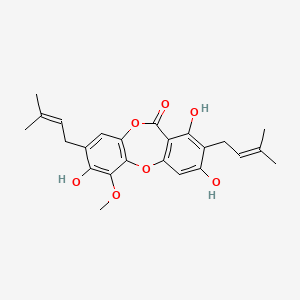

antineoplastic agent isolated from Garcinia paucinervis; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7,9-trihydroxy-1-methoxy-3,8-bis(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-12(2)6-8-14-10-18-22(23(29-5)20(14)26)30-17-11-16(25)15(9-7-13(3)4)21(27)19(17)24(28)31-18/h6-7,10-11,25-27H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKGIKZOHGKQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C(=C(C(=C3)O)CC=C(C)C)O)C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Biological Activity of Paucinervin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paucinervin A, a natural compound isolated from the plant Garcinia paucinervis, has emerged as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of its origin, isolation, and biological activity, with a focus on its apoptosis-inducing effects. Detailed experimental protocols, quantitative data, and visual representations of associated cellular pathways are presented to support further investigation and drug development efforts.

Introduction

This compound is a bioactive small molecule that has been identified as a potential anticancer agent. It belongs to a class of compounds known as bitterns. Initial studies have demonstrated its ability to inhibit the growth of cancer cells, specifically HeLa cells, by inducing programmed cell death, or apoptosis. This document serves as a technical resource, consolidating the available scientific information on this compound.

Origin and Isolation

This compound is a natural product derived from the leaves of Garcinia paucinervis, a plant belonging to the Guttiferae family.[1] The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

The following protocol is a generalized procedure based on methods for isolating compounds from Garcinia paucinervis.

2.1.1. Plant Material Collection and Preparation

-

Fresh leaves of Garcinia paucinervis are collected and air-dried at room temperature.

-

The dried leaves are then ground into a fine powder.

2.1.2. Extraction

-

The powdered leaves are extracted with an organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.

2.1.3. Chromatographic Separation

-

The crude extract is subjected to a series of column chromatography steps. A common stationary phase is silica gel.

-

A gradient elution system with a mixture of solvents, such as n-hexane and ethyl acetate, is used to separate the different components of the extract.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2.1.4. Structure Elucidation The structure of this compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Biological Activity and Quantitative Data

This compound has been shown to exhibit cytotoxic activity against human cervical cancer (HeLa) cells.[1] The primary mechanism of this cytotoxicity is the induction of apoptosis.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | HeLa | MTT Assay | IC₅₀ | 29.5 µM | [1] |

Table 1: Cytotoxic Activity of this compound

Mechanism of Action: Apoptosis Induction

This compound induces apoptosis in HeLa cells, a process that is mediated by the activation of caspases.[2] Specifically, it has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway

While the complete signaling cascade initiated by this compound is yet to be fully elucidated, the activation of caspase-3 suggests the involvement of either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway of apoptosis. A simplified, hypothetical model of the apoptotic pathway potentially induced by this compound is depicted below.

References

The Undisclosed Pathway: A Look into the Probable Biosynthesis of Paucinervin A

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the likely biosynthetic origins of Paucinervin A, a complex natural product isolated from Garcinia paucinervis. While the precise enzymatic steps leading to this compound remain unelucidated in current scientific literature, an examination of its chemical structure, belonging to the benzopyran class of compounds, allows for a well-supported hypothetical pathway based on established knowledge of plant secondary metabolism. This document outlines this probable pathway, supported by generalized experimental protocols for natural product discovery and visual representations of the core biochemical routes.

Executive Summary

This compound, a compound of interest for its biological activities, is a member of the benzopyran family of natural products. Currently, no specific studies detail its biosynthetic gene cluster or the enzymes involved in its formation. However, based on the known biosynthesis of structurally related benzopyranoids and other phenolic compounds in plants, it is highly probable that this compound is synthesized through a combination of the shikimate and polyketide pathways . This guide will provide a generalized overview of these foundational pathways and their convergence to form the core benzopyran scaffold.

Unraveling the Core Structure: A Benzopyran Scaffold

This compound, along with its congeners (Paucinervin B, C, and D), was first isolated and structurally characterized from the leaves of Garcinia paucinervis. The core chemical structure of these compounds is classified as a benzopyran, a bicyclic heterocyclic compound. This structural information is the cornerstone for postulating its biosynthetic origins.

A Convergent Biosynthesis: The Shikimate and Polyketide Pathways

The biosynthesis of complex plant phenolics like benzopyrans is a testament to the modularity and combinatorial nature of plant biochemistry. Two of the most critical pathways that provide the foundational building blocks are the shikimate pathway and the polyketide pathway.

The Shikimate Pathway: Gateway to Aromatic Compounds

The shikimate pathway is the primary route in plants and microorganisms for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Phenylalanine, in particular, serves as a key precursor for a vast array of phenolic compounds.

The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway, and proceeds through a series of enzymatic steps to yield chorismate, the last common precursor to the aromatic amino acids. For the biosynthesis of the benzopyran core, phenylalanine is the crucial output.

The Polyketide Pathway: Chain Extension and Cyclization

The polyketide pathway is responsible for the synthesis of a diverse array of natural products through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. This pathway is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).

In the context of benzopyran biosynthesis, a starter molecule, often derived from the shikimate pathway (e.g., p-coumaroyl-CoA), is extended by the addition of several extender units (malonyl-CoA). The resulting polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic ring system of the benzopyran.

Hypothetical Biosynthetic Scheme for this compound

The formation of the benzopyran core of this compound likely begins with the conversion of L-phenylalanine to p-coumaric acid, which is then activated to p-coumaroyl-CoA. This starter unit is then loaded onto a polyketide synthase and extended by the addition of three molecules of malonyl-CoA. The resulting linear tetraketide undergoes intramolecular cyclization and aromatization to yield the fundamental benzopyran ring structure.

Subsequent to the formation of the core scaffold, a series of "tailoring" reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and glycosyltransferases, would modify the structure to produce the final, complex architecture of this compound. These modifications are responsible for the vast diversity of natural products derived from a common core.

Quantitative Data Summary

As the biosynthesis of this compound has not been specifically studied, there is no quantitative data available regarding enzyme kinetics, precursor uptake, or product yield. The following table presents hypothetical data points that would be relevant to characterize such a pathway, serving as a template for future research.

| Parameter | Description | Hypothetical Value |

| Km (PAL) | Michaelis constant of Phenylalanine Ammonia Lyase for L-phenylalanine | 100 µM |

| kcat (PKS) | Catalytic rate constant of the Polyketide Synthase | 5 s⁻¹ |

| Precursor Incorporation | Percentage of ¹³C-phenylalanine incorporated into this compound | 15% |

| Product Titer | Yield of this compound in G. paucinervis leaf tissue | 50 µg/g dry weight |

Experimental Protocols for Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound involves a multi-step experimental approach. Below are generalized protocols for key experiments that would be essential in this endeavor.

Isolation and Structure Elucidation of Natural Products

-

Objective: To isolate and identify this compound from Garcinia paucinervis.

-

Methodology:

-

Extraction: Dried and powdered plant material (leaves) is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extracts are subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to separate compounds based on polarity and size.

-

Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The pure compound is analyzed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), to determine its chemical structure.

-

Precursor Feeding Studies with Labeled Isotopes

-

Objective: To identify the primary metabolic pathways contributing to the biosynthesis of this compound.

-

Methodology:

-

Precursor Administration: A living sample of G. paucinervis (e.g., tissue culture, whole plant) is fed with isotopically labeled precursors, such as ¹³C-phenylalanine or ¹³C-acetate.

-

Incubation: The plant material is allowed to metabolize the labeled precursors over a defined period.

-

Isolation and Analysis: this compound is isolated from the plant material as described above.

-

Detection of Label Incorporation: The isolated this compound is analyzed by NMR and MS to determine the positions and extent of isotopic labeling. This provides direct evidence of the precursor molecules and the biosynthetic route.

-

Conclusion and Future Directions

While the definitive biosynthesis of this compound awaits discovery, the principles of plant secondary metabolism provide a robust framework for a hypothetical pathway. The convergence of the shikimate and polyketide pathways is a well-established route for the formation of benzopyran and related phenolic compounds. Future research, employing the experimental strategies outlined in this guide, will be crucial to identify the specific genes and enzymes responsible for the synthesis of this intriguing natural product. Such knowledge will not only advance our understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and its analogs for potential therapeutic applications.

Preliminary Biological Activity of Paucinervin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preliminary biological activity of Paucinervin A, a natural compound isolated from Garcinia paucinervis. The content herein is based on the initial findings that have identified its potential as an anticancer agent. This document outlines the quantitative data, experimental methodologies, and putative signaling pathways associated with its activity.

Quantitative Biological Activity Data

The primary biological activity identified for this compound is its cytotoxic effect on human cervical cancer cells (HeLa). The compound inhibits the growth of these cells with a half-maximal inhibitory concentration (IC50) of 29.5 μM.[1] This initial finding suggests a potential therapeutic application for this compound in oncology. Further research has indicated that this cytotoxic activity is mediated through the induction of apoptosis, or programmed cell death.

| Compound | Cell Line | Assay | IC50 (μM) | Biological Effect | Reference |

| This compound | HeLa | MTT Assay | 29.5 | Growth Inhibition | Gao XM, et al. 2010 |

| This compound | HeLa-C3 | Caspase-3 Activation | - | Apoptosis Induction | Gao XM, et al. 2010 |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary assessment of this compound's biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on HeLa cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: HeLa cells were seeded in 96-well plates at a specified density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a period of 72 hours.

-

MTT Addition: Following the incubation period, MTT solution was added to each well.

-

Formazan Solubilization: The cells were further incubated to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

-

Absorbance Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Apoptosis Induction Assessment (Caspase-3 Activation Assay)

The induction of apoptosis by this compound was evaluated using HeLa-C3 cells, which are genetically engineered to express a fluorescent biosensor for caspase-3 activation. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Culture: HeLa-C3 cells were cultured under standard conditions.

-

Compound Incubation: The cells were treated with this compound at a concentration of 25 μM for 72 hours.

-

Fluorescence Detection: Activation of caspase-3 by this compound leads to the cleavage of the biosensor, resulting in a fluorescent signal. This signal was monitored and quantified to determine the extent of apoptosis induction.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced apoptosis has not been fully elucidated, based on the mechanism of action of other compounds isolated from the Garcinia genus, a putative pathway can be proposed. Many natural products from Garcinia are known to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and culminates in the activation of caspase-3.

The proposed mechanism involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

References

Early In Vitro Studies of Paucinervin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on Paucinervin A, a natural compound isolated from Garcinia paucinervis. The information presented herein is based on the foundational study by Gao et al. (2010) and is intended to serve as a resource for researchers investigating the potential of this compound as a therapeutic agent.

Quantitative Data Presentation

The primary quantitative data from the initial in vitro evaluation of this compound is summarized below. This data pertains to its cytotoxic and apoptosis-inducing effects on human cervical cancer (HeLa) cells.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HeLa | MTT Assay | IC50 | 29.5 µM | [1] |

| This compound | HeLa-C3 | Caspase-3 Activation | Apoptosis Induction | Induces Caspase-3 activation at 25 µM | [1] |

Experimental Protocols

The following sections detail the likely methodologies employed in the early in vitro studies of this compound, based on the abstract of the primary research and standard laboratory practices.

Cell Culture

HeLa (human cervical adenocarcinoma) and HeLa-C3 (genetically engineered to express a caspase-3 biosensor) cells were used. The cells were likely maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: HeLa cells were seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Apoptosis Assay (Caspase-3 Activation)

The induction of apoptosis was evaluated by measuring the activation of caspase-3 in HeLa-C3 cells. These cells are engineered to express a fluorescent biosensor that changes its fluorescence resonance energy transfer (FRET) signal upon cleavage by active caspase-3.

Protocol:

-

Cell Seeding: HeLa-C3 cells were seeded in a suitable format for fluorescence microscopy or plate-based fluorescence reading.

-

Compound Treatment: Cells were treated with this compound at a concentration of 25 µM. A positive control (e.g., a known apoptosis inducer) and a vehicle control were included.

-

Incubation: The cells were incubated for a period of up to 72 hours.

-

Fluorescence Measurement: At various time points, the fluorescence of the biosensor was measured. An increase in the specific fluorescence signal indicates the cleavage of the biosensor by active caspase-3.

-

Data Analysis: The change in fluorescence was quantified to determine the level of caspase-3 activation relative to the controls.

Signaling Pathway Visualization

The activation of caspase-3 by this compound strongly suggests that it induces apoptosis. Based on the known mechanisms of other anti-cancer compounds isolated from Garcinia species, it is plausible that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

References

Paucinervin A: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paucinervin A, a natural compound isolated from Garcinia paucinervis, has demonstrated cytotoxic effects against cancer cells, pointing towards its potential as a therapeutic agent. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound. The primary established mechanism of action is the induction of apoptosis, with evidence of caspase-3 activation. This guide synthesizes the available data, proposes a putative signaling pathway for its apoptotic action, and explores its potential anti-inflammatory properties based on related compounds from the same plant genus. Detailed experimental protocols and structured data are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a bittern-type compound derived from the leaves of the plant Garcinia paucinervis.[1] Initial studies have highlighted its anti-proliferative activity against human cervical cancer (HeLa) cells, suggesting its potential as an anticancer agent.[1][2] This document aims to consolidate the current understanding of this compound's biological activities and to delineate its potential therapeutic targets and mechanisms of action.

Primary Therapeutic Target: Induction of Apoptosis

The principal established therapeutic potential of this compound lies in its ability to induce apoptosis, or programmed cell death, in cancer cells.

Cytotoxic and Pro-Apoptotic Activity

Research has demonstrated that this compound inhibits the growth of HeLa cells.[1][2] A key study by Gao et al. (2010) identified this compound as one of several apoptotic compounds from Garcinia paucinervis. This study utilized a HeLa-C3 cell line, which is genetically engineered with a fluorescent biosensor to specifically detect the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. The findings indicated that this compound activates caspase-3, confirming its pro-apoptotic mode of action.[2]

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and its related compounds, Paucinervins B, C, and D, against HeLa cells as determined by the MTT assay.

| Compound | IC50 (μM) on HeLa Cells | Reference |

| This compound | 29.5 | [2] |

| Paucinervin B | 9.5 | [2] |

| Paucinervin C | 52.5 | [2] |

| Paucinervin D | 95.6 | [2] |

Proposed Apoptotic Signaling Pathway

While the direct activation of caspase-3 by this compound is established, the upstream signaling events have not been fully elucidated. Based on the common mechanisms of apoptosis induction by other natural products in HeLa cells, a plausible signaling cascade can be proposed.[3][4][5] This hypothetical pathway centers on the intrinsic (mitochondrial) pathway of apoptosis, which is a frequent target of anti-cancer compounds.

The proposed pathway suggests that this compound may initiate apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This could lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proteolytically activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The extrinsic pathway, initiated by death receptors and mediated by caspase-8, remains a possible but as yet unexplored mechanism.

Caption: Proposed intrinsic apoptotic pathway of this compound.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The cells are treated with varying concentrations of this compound for 72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Objective: To confirm the activation of caspase-3 in response to this compound treatment.

Methodology:

-

Cell Line: HeLa-C3 cells, which stably express a caspase-3-sensitive fluorescent reporter protein, are used.

-

Cell Culture and Seeding: Cells are cultured and seeded in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Cells are treated with this compound at a concentration of 25 µM for 72 hours.

-

Fluorescence Microscopy: After treatment, the cells are observed under a fluorescence microscope. Activation of caspase-3 will result in the cleavage of the reporter protein, leading to a detectable fluorescent signal.

-

Quantitative Analysis (Optional): For a more quantitative assessment, a fluorometric assay using a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) can be performed. Cell lysates are incubated with the substrate, and the release of the fluorescent group is measured using a fluorometer.

Potential Therapeutic Target: Anti-inflammatory Pathways (Hypothetical)

While the primary evidence for this compound's activity is in apoptosis, compounds from the Garcinia genus are known to possess anti-inflammatory properties. A study on other compounds isolated from Garcinia paucinervis has demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. This suggests that this compound may also have anti-inflammatory potential, likely through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Proposed Workflow for Investigating Anti-inflammatory Effects

The following workflow outlines a strategy to investigate the potential anti-inflammatory activity of this compound and to identify the underlying signaling pathways.

Caption: Workflow for investigating the anti-inflammatory potential of this compound.

Experimental Protocol

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A negative control (no LPS) and a positive control (LPS alone) are included.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.

Summary and Future Directions

This compound has emerged as a promising natural product with demonstrated pro-apoptotic activity in cancer cells, specifically through the activation of caspase-3. This positions the apoptotic pathway as a key therapeutic target for this compound. The proposed intrinsic pathway involving the Bcl-2 family and caspase-9 provides a framework for further mechanistic studies.

Furthermore, the potential for anti-inflammatory effects, while currently hypothetical for this compound itself, is supported by evidence from related compounds and warrants investigation. Elucidating its effects on the NF-κB and MAPK signaling pathways could unveil additional therapeutic applications.

Future research should focus on:

-

Validating the proposed apoptotic pathway by examining the effects of this compound on Bcl-2 family protein expression, mitochondrial membrane potential, cytochrome c release, and the activation of caspases-8 and -9.

-

Screening for anti-inflammatory activity and, if positive, delineating the involvement of the NF-κB and MAPK pathways.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Conducting structure-activity relationship (SAR) studies to identify more potent and selective analogs of this compound.

A comprehensive understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for its development as a novel therapeutic agent.

References

- 1. scholars.nova.edu [scholars.nova.edu]

- 2. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.cn [aminer.cn]

- 4. arxiv.org [arxiv.org]

- 5. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Phragmalin-Type Limonoids from Chukrasia tabularis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chukrasia tabularis, a tree in the Meliaceae family, is a rich source of structurally diverse and biologically active phragmalin-type limonoids.[1][2][3][4][5] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory activities.[2][4][6] This document provides a detailed protocol for the bioassay-guided isolation and purification of phragmalin-type limonoids from the fruits of Chukrasia tabularis. The methodologies described herein are based on established phytochemical investigation procedures and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery. While this protocol is broadly applicable to this class of compounds, it is important to note that specific optimization may be required for the targeted isolation of a particular limonoid, such as Paucinervin A.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and fractionation of bioactive compounds from Chukrasia tabularis fruits.

Table 1: Extraction and Partitioning Yields

| Plant Material | Initial Weight (kg) | Extraction Solvent | Crude Extract Weight (kg) | Partition Solvent | Partitioned Fraction Weight (g) |

| Air-dried and powdered fruits of C. tabularis | 15.2 | 95% EtOH | Not Specified | Petroleum Ether (PE) | Not Specified |

| Ethyl Acetate (EtOAc) | 2600 | ||||

| n-Butanol (n-BuOH) | Not Specified |

Data synthesized from a representative study on C. tabularis fruit extraction.[7]

Table 2: Column Chromatography Fractionation of the Ethyl Acetate Portion

| Fraction | Elution System (PE:EtOAc) | Resulting Major Fractions |

| EtOAc Portion (2.6 kg) | Gradient from 10:1 to 0:1 | Fr.1 - Fr.15 |

This table outlines the initial fractionation of the active ethyl acetate extract.[7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and purification of phragmalin-type limonoids from Chukrasia tabularis.

Plant Material Collection and Preparation

The fruits of Chukrasia tabularis should be collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference. The collected fruits are to be air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.[7]

Extraction

The powdered plant material (15.2 kg) is extracted exhaustively with 95% ethanol at room temperature.[7] This process is typically repeated three times to ensure maximum extraction of the secondary metabolites. The resulting ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Solvent Partitioning

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This is a liquid-liquid extraction process designed to separate compounds based on their differential solubility. The typical solvent series used is:

-

Petroleum Ether (or n-hexane) to remove non-polar compounds like fats and waxes.

-

Ethyl Acetate (EtOAc) to extract compounds of medium polarity, which often includes limonoids.[6][7]

-

n-Butanol (n-BuOH) to isolate more polar compounds.

The ethyl acetate fraction is often found to be enriched with bioactive limonoids and is therefore carried forward for further purification.[6]

Chromatographic Purification

The ethyl acetate fraction (2.6 kg) is subjected to a series of chromatographic techniques to isolate individual compounds.

a. Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity mixture (e.g., 10:1 PE:EtOAc) and gradually increasing the polarity to 100% EtOAc.[7] This will separate the extract into several major fractions (e.g., Fr.1-Fr.15).

b. Further Fractionation and Purification: Each major fraction is then subjected to further chromatographic separation using a combination of techniques, which may include:

-

MCI Gel Column Chromatography: A reversed-phase chromatography technique.

-

Sephadex LH-20 Column Chromatography: Primarily for size exclusion chromatography to separate compounds based on their molecular size.[6]

-

Octadecylsilyl (ODS) Column Chromatography: A reversed-phase technique for separating compounds based on hydrophobicity.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.[6]

The selection and sequence of these techniques will depend on the complexity of the fractions and the physicochemical properties of the target limonoids. Thin Layer Chromatography (TLC) is used throughout the process to monitor the separation and to pool similar fractions.

Visualizations

Experimental Workflow for Limonoid Isolation

Caption: Workflow for the isolation of phragmalin-type limonoids.

Bioassay-Guided Isolation Logic

Caption: Logic of bioassay-guided fractionation for active compounds.

References

- 1. Two New Phragmalin-Type Limonoids from Chukrasia tabularis var. velutina [mdpi.com]

- 2. New Phragmalin-Type Limonoids from Chukrasia tabularis and Their α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Six New Phragmalin Limonoids from the Stems of Chukrasia tabularis A. Juss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Extraction of Paucinervin A from Garcinia Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction and isolation of Paucinervin A, a bioactive compound found in the leaves of Garcinia paucinervis. This compound has demonstrated potential as an anti-cancer agent, making its efficient extraction and purification a critical step for further research and development.

Introduction

This compound is a natural compound isolated from Garcinia paucinervis, a plant species known to be a rich source of various bioactive molecules, including xanthones and benzophenones.[1][2] Research has shown that this compound can inhibit the growth of cancer cells, specifically HeLa cells, by inducing apoptosis.[1][2][3] This cytotoxic activity highlights its potential for development as a therapeutic agent. The extraction and isolation of this compound from its natural source are essential for its pharmacological evaluation and potential synthesis of more potent analogues.

Data Presentation

The following table summarizes the key quantitative data related to the biological activity of this compound as reported in the literature.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HeLa | MTT Assay | IC50 | 29.5 µM | [Gao et al., 2010][3] |

Experimental Protocols

The following is a detailed protocol for the extraction and isolation of compounds from Garcinia paucinervis leaves. This protocol is based on established methods for isolating similar compounds from the same plant source and serves as a comprehensive guide for obtaining this compound.

Materials and Reagents:

-

Dried leaves of Garcinia paucinervis

-

Acetone

-

Hexane

-

Petroleum Ether

-

Ethyl Acetate

-

Methanol

-

Silica gel (for column chromatography)

-

MCI GEL (polystyrene polymer-based packing material)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system (for purification)

-

Standard laboratory glassware and equipment

Protocol:

1. Plant Material Preparation and Extraction:

-

Air-dry the leaves of Garcinia paucinervis at room temperature and grind them into a coarse powder.

-

Macerate the powdered leaves (e.g., 5.5 kg) with acetone at room temperature for an extended period (e.g., 3 x 7 days).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

2. Initial Fractionation:

-

Subject the crude acetone extract to a silica gel column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. A typical gradient could be 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 (v/v).

-

Collect the fractions based on their thin-layer chromatography (TLC) profiles.

3. Further Chromatographic Purification:

-

The fractions containing the compounds of interest (as determined by preliminary analysis) are then subjected to further purification steps.

-

This typically involves repeated column chromatography on silica gel using different solvent systems, such as a hexane-acetone gradient.[1]

-

Fractions can be further purified using MCI GEL column chromatography.[1]

4. Isolation of this compound:

-

The final purification of this compound is often achieved through semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

-

A common mobile phase for reverse-phase HPLC is a mixture of methanol and water.[1]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Structure Elucidation:

-

The structure of the isolated this compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Garcinia leaves.

Caption: Workflow for this compound Extraction.

Logical Relationship of Research Steps

The following diagram illustrates the logical progression from natural source to potential therapeutic application for this compound.

Caption: From Plant to Potential Drug Lead.

References

Paucinervin A solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paucinervin A is a natural compound isolated from the plant Garcinia paucinervis.[1] Preliminary studies have identified its potential as an anticancer agent. Research has shown that this compound inhibits the proliferation of human cervical cancer cells (HeLa) with a half-maximal inhibitory concentration (IC50) of 29.5 μM.[1] This document provides detailed information on the solubility of this compound in various organic solvents, protocols for its handling and use in cell-based assays, and an overview of a key signaling pathway it may influence.

Data Presentation: Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | DMSO is a common solvent for preparing stock solutions of natural products for in vitro assays.[3] |

| Ethanol | Soluble | Ethanol is another suitable solvent for many xanthone-like compounds.[2][4] |

| Methanol | Soluble | Methanol can also be used to dissolve compounds of this class.[2][5] |

| Acetone | Soluble | Acetone is a viable solvent for xanthones.[2] |

| Water | Insoluble | Like most xanthones, this compound is expected to have very low solubility in water.[2][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a standard practice for the use of natural compounds in cell culture experiments.[6]

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

-

Weighing: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but care should be taken to avoid degradation.

-

Sterilization: If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line, such as HeLa cells, using an MTT assay.

Materials:

-

HeLa cells (or other cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization: Signaling Pathway

This compound has been shown to inhibit the growth of HeLa cells, a process often linked to the induction of apoptosis.[1] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism targeted by anti-cancer compounds.[7][8][9]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]

- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on apoptosis in HeLa cells via the ROS-mediated mitochondrial pathway induced by new dibenzoxanthenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Protocol for the Solubilization of Paucinervin A for In Vitro Assays

Introduction

Paucinervin A is a natural compound isolated from Garcinia paucinervis. It has demonstrated biological activity, notably the inhibition of growth in HeLa cells with an IC50 of 29.5 μM. This document provides a detailed protocol for the proper dissolution of this compound to ensure its stability and efficacy in in vitro experimental settings. The following guidelines are based on established laboratory practices for handling natural compounds and findings from relevant research.

Data Presentation

For successful in vitro assays, the accurate preparation of this compound stock and working solutions is critical. The following table summarizes the key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Solvent | Notes |

| Stock Solution Concentration | 10 mM | Dimethyl Sulfoxide (DMSO) | Prepare in a sterile, amber vial to protect from light. |

| Intermediate Dilution (optional) | 1 mM | DMSO | Can be prepared from the 10 mM stock for easier preparation of working solutions. |

| Working Concentration Range | 1-100 µM | Cell Culture Medium | The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. |

| Storage of Stock Solution | -20°C or -80°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

This section outlines the step-by-step methodology for preparing this compound solutions for use in in vitro assays.

Materials

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Sterile, serological pipettes and pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use

Protocol for Preparation of 10 mM this compound Stock Solution

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound to be determined by the user from the supplier's certificate of analysis), calculate the required mass.

-

Dissolution in DMSO: Transfer the weighed this compound to a sterile, amber microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from light and repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).

-

Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

-

Application to Cells: Add the prepared working solutions of this compound to your cell cultures as per your experimental design.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Signaling Pathway of this compound in HeLa Cells

Based on its observed apoptotic effects in HeLa cells, a potential signaling pathway for this compound is proposed. Further research is required to fully elucidate the specific molecular targets.

Caption: Postulated mechanism of this compound-induced apoptosis in HeLa cells.

Application Notes and Protocols: Cytotoxicity of Paucinervin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paucinervin A is a natural compound isolated from Garcinia paucinervis. Preliminary studies have shown its potential as a cytotoxic agent, demonstrating growth inhibition of HeLa cells with an IC50 of 29.5 μM[1][2]. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the widely accepted MTT assay. Additionally, a plausible signaling pathway for the cytotoxic action of diterpenoids, a class of compounds to which this compound may belong, is presented.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the cytotoxicity assay.

Table 1: Cell Viability after Treatment with this compound

| Concentration of this compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 100 | |||||

| 1 | ||||||

| 5 | ||||||

| 10 | ||||||

| 25 | ||||||

| 50 | ||||||

| 100 |

Table 2: IC50 Determination for this compound

| Cell Line | IC50 (µM) | 95% Confidence Interval |

| e.g., HeLa | ||

| e.g., MCF-7 | ||

| e.g., A549 |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway

The precise molecular mechanism of this compound is not yet fully elucidated. However, many diterpenoids, a potential class for this compound, are known to induce apoptosis through the modulation of key signaling pathways. The following diagram illustrates a generalized potential signaling pathway for diterpenoid-induced apoptosis.

Caption: A generalized potential signaling pathway for diterpenoid-induced apoptosis.

References

MTT assay protocol for determining Paucinervin A IC50

Topic: MTT Assay Protocol for Determining Paucinervin A IC50

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[1][2] It is a valuable tool in drug discovery and toxicology for determining the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit a biological process by 50%.[3] The principle of the assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[4] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][2] The resulting formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO), producing a colored solution. The absorbance of this solution is measured spectrophotometrically, and the intensity of the purple color is directly proportional to the number of viable cells.[1][2][5]

This compound is a natural compound isolated from Garcinia paucinervis.[6] This protocol provides a detailed methodology for determining the IC50 value of this compound against a selected cell line using the MTT assay.

Quantitative Data: this compound IC50

The following table summarizes the reported cytotoxic activity of this compound against the HeLa human cervical cancer cell line.

| Compound | Cell Line | Incubation Time | IC50 Value | Assay Method | Reference |

| This compound | HeLa | 72 hours | 29.5 µM | MTT Assay | [6] |

Visualizing the MTT Assay Principle

The diagram below illustrates the core principle of the MTT assay, where viable cells convert the MTT reagent into a quantifiable colored product.

Caption: Principle of the MTT colorimetric assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate sizes.

4.1. Materials Required

-

This compound

-

Selected adherent cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of reading absorbance at 570 nm)

4.2. Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve the compound to achieve a 10 mM stock. Store at -20°C.

-

MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[1][2] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Protect from light and store at 4°C for short-term use or -20°C for long-term storage.[1]

-

Treatment Media: On the day of the experiment, prepare serial dilutions of this compound from the stock solution using a complete culture medium. A common approach is to prepare 2x concentrated drug solutions which will be diluted 1:1 in the wells.

4.3. Experimental Workflow

The following diagram outlines the key steps for performing the MTT assay to determine the IC50 of this compound.

Caption: Experimental workflow for IC50 determination using MTT assay.

4.4. Step-by-Step Procedure

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension to the desired concentration. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are not over-confluent at the end of the assay. A typical range is 1,000 to 10,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Fill edge wells with sterile PBS to minimize evaporation.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[4]

-

-

Cell Treatment:

-

After overnight incubation, carefully remove the medium.

-

Add 100 µL of the previously prepared treatment media containing different concentrations of this compound to the respective wells.

-

Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of DMSO used) and blank wells (medium only, no cells).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4]

-

Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully aspirate the culture medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan is completely dissolved.[2]

-

-

Absorbance Measurement:

Data Analysis and IC50 Calculation

-

Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.[5]

-

Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

-

-

Determine IC50:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[9]

-

The IC50 is the concentration of this compound that results in a 50% reduction in cell viability. This value can be calculated using software such as GraphPad Prism or Microsoft Excel.[9][10]

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Application Note: Caspase-3 Activation Assay for Paucinervin A in HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for investigating the induction of apoptosis by Paucinervin A in HeLa cells through the measurement of Caspase-3 activation.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring Caspase-3 activation is a reliable method for quantifying apoptosis induction by novel compounds.

This compound, a natural product, has been identified as a potential anti-cancer agent. This application note outlines a fluorometric assay to determine the ability of this compound to activate Caspase-3 in HeLa human cervical adenocarcinoma cells.

Data Presentation

As this compound is a novel compound under investigation, the following table is a template for presenting quantitative data obtained from the Caspase-3 activation assay. Researchers should populate this table with their experimental results.

| This compound Concentration (µM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation | Fold Increase in Caspase-3 Activity (over control) |

| 0 (Vehicle Control) | [Insert Data] | [Insert Data] | 1.0 |

| 1 | [Insert Data] | [Insert Data] | [Calculate] |

| 5 | [Insert Data] | [Insert Data] | [Calculate] |

| 10 | [Insert Data] | [Insert Data] | [Calculate] |

| 25 | [Insert Data] | [Insert Data] | [Calculate] |

| 50 | [Insert Data] | [Insert Data] | [Calculate] |

| Positive Control (e.g., Staurosporine 1 µM) | [Insert Data] | [Insert Data] | [Calculate] |

Experimental Protocols

HeLa Cell Culture and Maintenance

HeLa cells are adherent cells that are cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1][2]

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[2]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][3]

-

Subculturing: Passage cells when they reach 70-85% confluency.[1][3]

-

Aspirate the growth medium.

-

Wash the cell monolayer with sterile 1x Phosphate-Buffered Saline (PBS).[1]

-

Add 1-2 mL of Trypsin-EDTA to detach the cells.[1]

-

Incubate for 1-5 minutes at 37°C until cells detach.[3]

-

Neutralize trypsin with complete growth medium.[1]

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new culture flasks at the desired split ratio (e.g., 1:2 to 1:5).[4]

-

Caspase-3 Activation Assay (Fluorometric)

This protocol is based on the cleavage of a specific fluorogenic substrate by active Caspase-3.

Materials:

-

HeLa cells

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., Staurosporine)

-

96-well black, clear-bottom microplate

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Cell Lysis Buffer

-

Assay Buffer

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm for AMC-based substrates)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5 x 10⁴ to 2 x 10⁵ cells per well in a 96-well plate and incubate overnight.[5]

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Include a positive control for apoptosis induction (e.g., 1 µM Staurosporine).

-

Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.

-

Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).

-

-

Cell Lysis:

-

Caspase-3 Assay:

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 380/460 nm for AMC).

-

Visualizations

Signaling Pathway

References

- 1. hela-transfection.com [hela-transfection.com]

- 2. static.igem.org [static.igem.org]

- 3. How is the HeLa cell line maintained? - Quora [quora.com]

- 4. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Western Blot Analysis of Apoptosis Markers Following Paucinervin A Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction Paucinervin A, a natural compound, has demonstrated potential as an anticancer agent by inducing programmed cell death, or apoptosis, in cancer cells. A critical method for elucidating the molecular mechanisms of this compound-induced apoptosis is the Western blot analysis. This technique allows for the detection and quantification of key proteins involved in the apoptotic signaling cascade, providing insights into the drug's efficacy and mechanism of action. This document provides a detailed protocol for using Western blot to analyze the expression and cleavage of critical apoptosis markers in response to this compound treatment.

Apoptotic Signaling Pathway Induced by this compound this compound has been shown to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] This pathway is initiated by intracellular stress, leading to changes in the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment typically leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases, such as caspase-3.[1][2] Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2][3][4] The cleavage of PARP is a hallmark of apoptosis.[3][4][5]

Data Presentation: Expected Protein Level Changes

The following table summarizes the anticipated changes in key apoptosis markers after treating cancer cells with this compound, as detectable by Western blot.

| Protein Marker | Expected Change | Molecular Weight (Approx.) | Function |

| Bcl-2 | Down-regulated | ~26 kDa | Anti-apoptotic |

| Bax | Up-regulated | ~21 kDa | Pro-apoptotic |

| Caspase-9 | Cleavage | Full-length: ~47 kDaCleaved: ~35/37 kDa | Initiator Caspase |

| Caspase-3 | Cleavage | Full-length: ~35 kDaCleaved: ~17/19 kDa | Executioner Caspase[2] |

| PARP | Cleavage | Full-length: ~116 kDaCleaved: ~89 kDa | DNA Repair / Apoptosis Substrate[2][4] |

Experimental Workflow

The diagram below outlines the major steps for conducting a Western blot analysis to assess apoptosis markers.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for analyzing apoptosis markers via Western blot.

A. Cell Culture and Treatment

-

Seed the desired cancer cell line (e.g., A549, HeLa) in appropriate culture dishes or plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

B. Protein Extraction (Cell Lysis)

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[6][7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]

-

Carefully transfer the supernatant, which contains the total protein, to a new clean, pre-chilled tube.[8]

C. Protein Quantification

-

Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[8]

-

Normalize the concentration of all samples using the lysis buffer.

D. SDS-PAGE (Gel Electrophoresis)

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7][8]

-

Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-15% SDS-polyacrylamide gel.[9][10] Include a pre-stained molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

E. Protein Transfer (Blotting)

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][9]

-

Use a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a cold room).[7]

-

(Optional) After transfer, stain the membrane with Ponceau S to visually confirm successful protein transfer. Destain with washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).

F. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

-

Wash the membrane three times for 5-10 minutes each with TBST.[8]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[8][9]

-

Recommended Primary Antibodies: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-9, Anti-Cleaved Caspase-3, Anti-PARP. A loading control like Anti-β-actin or Anti-GAPDH is essential.

-

-

The next day, wash the membrane three times for 10 minutes each with TBST.[7]

-

Incubate the membrane with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.[8][9]

-